[4-(7-Chloro-4-quinolinyl)-1-piperazinyl]-thiophen-2-ylmethanone
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Overview
Description
[4-(7-chloro-4-quinolinyl)-1-piperazinyl]-thiophen-2-ylmethanone is a member of piperazines and a member of pyridines.
Scientific Research Applications
Antiproliferative Applications
4-(7-Chloro-4-quinolinyl)-1-piperazinyl-thiophen-2-ylmethanone and its derivatives have been studied for their antiproliferative properties. In particular, derivatives like 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline have shown considerable growth inhibition of human cancer cell lines, indicating potential as anticancer agents (Harishkumar, Nd, & Sm, 2018).
Analgesic Activities
Though not directly related to 4-(7-Chloro-4-quinolinyl)-1-piperazinyl-thiophen-2-ylmethanone, its structural analogs have been examined for analgesic properties. For instance, compounds like antrafenine, which possess similar structural features, have shown marked analgesic activity and excellent tolerance in pharmacological studies (Manoury et al., 1979).
Hypoxic-Cytotoxic Agents
Derivatives of 4-(7-Chloro-4-quinolinyl)-1-piperazinyl-thiophen-2-ylmethanone have been synthesized and evaluated as hypoxic-cytotoxic agents. Piperazine derivatives, including those with a 7-chloro-3-(4-methylpiperazin-1-yl) structure, have shown significant potency, indicating potential in cancer treatment (Ortega et al., 2000).
Binding with Human Serum Albumin
Novel dispiro piperazinyl-quinolinyl-thioxothiazolidin-2, 4-dione derivatives, structurally similar to 4-(7-Chloro-4-quinolinyl)-1-piperazinyl-thiophen-2-ylmethanone, have been studied for their binding ability with human serum albumin (HSA). This suggests potential applications in drug delivery and interaction studies (Murugesan et al., 2017).
Antibacterial Activity
N-[2-(thiophen-3-yl)ethyl] piperazinyl quinolones, with a structure similar to 4-(7-Chloro-4-quinolinyl)-1-piperazinyl-thiophen-2-ylmethanone, have shown promising antibacterial activity. These compounds, especially ciprofloxacin analogs, have exhibited high inhibition against Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (Letafat et al., 2007).
properties
Product Name |
[4-(7-Chloro-4-quinolinyl)-1-piperazinyl]-thiophen-2-ylmethanone |
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Molecular Formula |
C18H16ClN3OS |
Molecular Weight |
357.9 g/mol |
IUPAC Name |
[4-(7-chloroquinolin-4-yl)piperazin-1-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C18H16ClN3OS/c19-13-3-4-14-15(12-13)20-6-5-16(14)21-7-9-22(10-8-21)18(23)17-2-1-11-24-17/h1-6,11-12H,7-10H2 |
InChI Key |
VDOKGDMLRMELRV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=C3C=CC(=CC3=NC=C2)Cl)C(=O)C4=CC=CS4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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